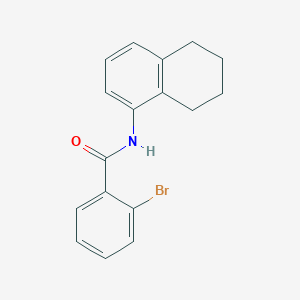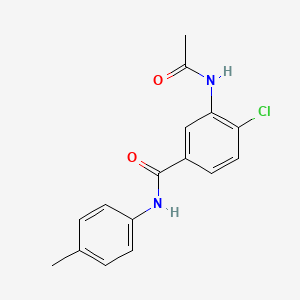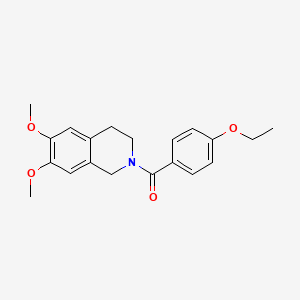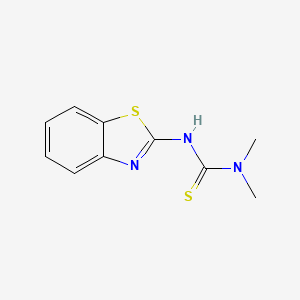![molecular formula C13H19N3O3 B5740079 2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol is an organic compound that features a piperazine ring substituted with an ethyl group and a nitrophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol typically involves the reaction of 4-nitrophenol with 1-(chloromethyl)-4-ethylpiperazine under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, and requires a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation, using appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydride).
Major Products
Reduction: 2-[(4-ethylpiperazin-1-yl)methyl]-4-aminophenol.
Substitution: Various alkylated or acylated derivatives of the phenol.
Aplicaciones Científicas De Investigación
2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross cell membranes, while the nitrophenol moiety can participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol
- 2-[(4-ethylpiperazin-1-yl)methyl]-4-aminophenol
- 2-[(4-ethylpiperazin-1-yl)methyl]-4-chlorophenol
Uniqueness
2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol is unique due to the presence of both the ethyl-substituted piperazine ring and the nitrophenol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-14-5-7-15(8-6-14)10-11-9-12(16(18)19)3-4-13(11)17/h3-4,9,17H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQCWZKWCQRGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)




![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)

![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)

